molecular formula C20H23N3O4 B12158799 ethyl 4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

ethyl 4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B12158799
M. Wt: 369.4 g/mol
InChI Key: PEMCDGXEHACHGJ-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound featuring multiple functional groups, including an imidazole ring, a hydroxy group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of imidazoline derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate has several applications:

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The hydroxy and carboxylate groups can form hydrogen bonds with proteins, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like metronidazole and clotrimazole share the imidazole ring and exhibit antimicrobial properties.

    Pyrrole Derivatives: Compounds like tolmetin and ketorolac share the pyrrole ring and are used as anti-inflammatory agents.

Properties

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

IUPAC Name

ethyl 4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(4-methylphenyl)-5-oxo-2H-pyrrole-3-carboxylate

InChI

InChI=1S/C20H23N3O4/c1-3-27-20(26)16-17(15-7-5-14(2)6-8-15)23(19(25)18(16)24)11-4-10-22-12-9-21-13-22/h5-9,12-13,17,24H,3-4,10-11H2,1-2H3

InChI Key

PEMCDGXEHACHGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)C)CCCN3C=CN=C3)O

Origin of Product

United States

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